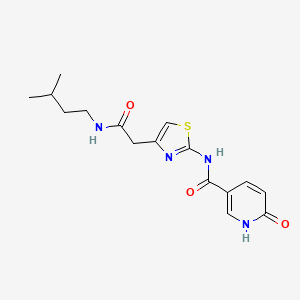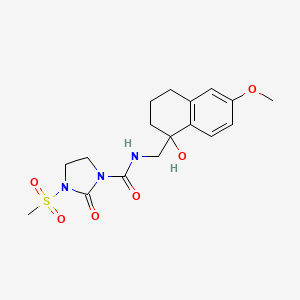![molecular formula C20H18IN3O3S B2397240 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450338-65-5](/img/structure/B2397240.png)
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C20H18IN3O3S and its molecular weight is 507.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking in Drug Discovery
The compound has potential applications in the field of drug discovery, specifically in the treatment of non-small cell lung carcinoma (NSCLC). A systematic review highlighted the use of molecular docking simulations to identify small molecules with anticancer activity, including various compounds with a similar structural motif as the mentioned compound. This approach is crucial in finding drug candidates with inhibitory activity against epidermal growth factor receptor (EGFR), a common target in NSCLC treatment. The study underlines the importance of molecular docking in selecting potential compounds for further research in cancer treatment (Hidayat, Ibrahim, Suhandi, & Muchtaridi, 2022).
Antioxidant Properties
Research on benzothiazole derivatives, which share structural similarities with the compound , indicates their potential in improving antioxidating activities. A study examining the effect of benzothiazole derivatives on mice fed a high-fat diet revealed that these compounds could enhance antioxidating activities, suggesting their potential utility in managing oxidative stress-related conditions (Erbin, 2013).
Anticancer Activities of Natural Compounds
The compound's structure, bearing resemblance to pyrazole and benzamide moieties, may imply its potential in anticancer activities. This is supported by a chapter discussing African medicinal spices and vegetables, highlighting the cytotoxic activities of various natural compounds, including pyrazole derivatives, against cancer cells. The chapter emphasizes the induction of apoptosis and cell cycle arrest as mechanisms through which these natural compounds exert their anticancer effects (Kuete, Karaosmanoğlu, & Sivas, 2017).
Synthesis and Bioactivity of Pyrazole Derivatives
Pyrazole heterocycles, as part of the compound's structure, are recognized for their widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A concise review focusing on the synthesis of pyrazole heterocycles points out their significance in medicinal chemistry, suggesting that modifications and derivatizations of these compounds can lead to the discovery of more active biological agents (Dar & Shamsuzzaman, 2015).
Antifungal Activities
The compound might also hold antifungal potential, as evidenced by a review examining small molecules against Fusarium oxysporum. The study highlights the importance of understanding the structure-activity relationship and pharmacophore sites of compounds for their efficient application against fungal pathogens (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O3S/c1-12-6-5-9-18(13(12)2)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVVSWBXSIPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)


![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)
![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)


![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

